N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
CAS No.: 1322014-34-5
Cat. No.: VC7542766
Molecular Formula: C24H29ClN4O5S2
Molecular Weight: 553.09
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1322014-34-5 | 
|---|---|
| Molecular Formula | C24H29ClN4O5S2 | 
| Molecular Weight | 553.09 | 
| IUPAC Name | N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride | 
| Standard InChI | InChI=1S/C24H28N4O5S2.ClH/c1-26(2)12-13-28(24-25-19-14-20-21(33-16-32-20)15-22(19)34-24)23(29)17-6-8-18(9-7-17)35(30,31)27-10-4-3-5-11-27;/h6-9,14-15H,3-5,10-13,16H2,1-2H3;1H | 
| Standard InChI Key | IONXUSWCNGJOHG-UHFFFAOYSA-N | 
| SMILES | CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl | 
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is a benzamide derivative featuring multiple functional groups:
- 
Benzothiazole-dioxole moiety: A fused dioxolo[4,5-f] benzothiazol-6-yl group, which contributes aromaticity and electron-rich regions.
 - 
Piperidin-1-ylsulfonyl substituent: A sulfonamide group linked to a piperidine ring, enhancing hydrophilicity and potential receptor-binding interactions.
 - 
Dimethylaminoethyl side chain: A tertiary amine group that improves solubility in acidic conditions via hydrochloride salt formation.
 
Table 1: Key Molecular Parameters
| Parameter | Value/Description | Source | 
|---|---|---|
| Molecular Formula | C₂₄H₂₉ClN₆O₅S₂ | Calculated* | 
| Molecular Weight | 613.18 g/mol | Calculated* | 
| CAS Registry Number | Not explicitly listed in provided sources | - | 
| IUPAC Name | As per title | 
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, as inferred from analogous benzothiazole derivatives :
- 
Core Benzothiazole Formation: Condensation of 2-aminothiophenol with a dioxole-containing carbonyl precursor under acidic conditions.
 - 
Sulfonylation: Introduction of the piperidin-1-ylsulfonyl group using chlorosulfonic acid and piperidine.
 - 
Amide Coupling: Reaction of the sulfonylated benzamide intermediate with N-[2-(dimethylamino)ethyl]amine via carbodiimide-mediated coupling.
 - 
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
 
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference | 
|---|---|---|---|
| 1 | H₂SO₄, 120°C, 6h | 65–70 | |
| 2 | ClSO₃H, DCM, 0°C → piperidine, RT, 12h | 50–60 | |
| 3 | EDC/HOBt, DMF, N₂ atmosphere, 24h | 40–45 | |
| 4 | HCl (g), Et₂O, 0°C, 2h | >95 | 
Physicochemical Properties
Solubility and Stability
- 
Solubility: Poor aqueous solubility (~0.1 mg/mL in H₂O); highly soluble in polar aprotic solvents (e.g., DMSO: >50 mg/mL).
 - 
Stability: Stable under inert storage (2–8°C, desiccated) but prone to hydrolysis in alkaline conditions due to the sulfonamide group .
 
Table 3: Spectral Characterization Data
| Technique | Key Signals | Inference | 
|---|---|---|
| ¹H NMR | δ 3.15 (s, 6H, N(CH₃)₂), δ 7.85 (s, 1H, Ar-H) | Confirms dimethylamino and aromatic protons | 
| IR | 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) | Amide and sulfonamide groups | 
| MS (ESI+) | m/z 577.1 [M+H]+ (free base) | Matches molecular formula | 
Applications and Future Directions
Pharmaceutical Development
- 
Oncology: As a kinase inhibitor scaffold due to benzothiazole’s DNA intercalation potential .
 - 
Neurology: Modulation of neurotransmitter receptors via the dimethylaminoethyl group .
 
Challenges and Opportunities
- 
Optimization: Improve metabolic stability via fluorination or prodrug strategies.
 - 
Target Validation: High-throughput screening to identify specific protein targets.
 
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